N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide
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Overview
Description
N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. For this compound, the starting materials would be 4-azidoacetophenone and 5-methyl-1H-1,2,3-triazole .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Conversion to N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)amine.
Substitution: Introduction of various substituents on the aromatic ring, such as halogens or nitro groups.
Scientific Research Applications
N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The triazole ring is known to interact with various biological targets, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
Uniqueness
N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
89779-15-7 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-[4-(5-methyltriazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H12N4O/c1-8-7-12-14-15(8)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16) |
InChI Key |
YKECTZBDXDJOEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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